N-(2-amino-2-methylpropyl)oxane-4-carboxamide

Description

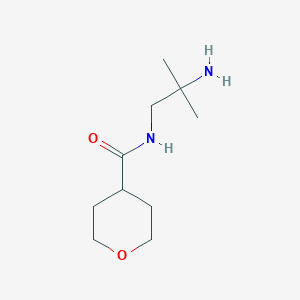

N-(2-amino-2-methylpropyl)oxane-4-carboxamide is a carboxamide derivative featuring a six-membered oxane (tetrahydropyran) ring substituted at the 4-position with a carboxamide group. The amine moiety is a branched 2-amino-2-methylpropyl chain, which may enhance solubility and bioavailability due to its polar nature.

Properties

Molecular Formula |

C10H20N2O2 |

|---|---|

Molecular Weight |

200.28 g/mol |

IUPAC Name |

N-(2-amino-2-methylpropyl)oxane-4-carboxamide |

InChI |

InChI=1S/C10H20N2O2/c1-10(2,11)7-12-9(13)8-3-5-14-6-4-8/h8H,3-7,11H2,1-2H3,(H,12,13) |

InChI Key |

JZOAKAMUDGDSEK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CNC(=O)C1CCOCC1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-amino-2-methylpropyl)oxane-4-carboxamide involves the reaction of oxane-4-carboxylic acid with 2-amino-2-methylpropanol under specific conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for larger quantities .

Chemical Reactions Analysis

Types of Reactions

N-(2-amino-2-methylpropyl)oxane-4-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound.

Substitution: Nucleophilic substitution reactions can occur, especially at the amino group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride.

Substitution: Nucleophiles such as halides or amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxane-4-carboxylic acid derivatives, while reduction could produce various amine derivatives.

Scientific Research Applications

N-(2-amino-2-methylpropyl)oxane-4-carboxamide has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential effects on cellular processes and enzyme inhibition.

Medicine: Investigated for its potential therapeutic applications, particularly in cancer research.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-amino-2-methylpropyl)oxane-4-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, leading to changes in gene expression and cellular processes. This inhibition is primarily due to the compound’s ability to bind to the active sites of these enzymes, preventing their normal function .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural and physicochemical differences between N-(2-amino-2-methylpropyl)oxane-4-carboxamide and analogous compounds from the evidence:

Key Observations

Impact of Substituents on Physical Properties: The 4-methylphenyl derivative (13a) exhibits a higher melting point (288°C) compared to the 4-methoxyphenyl analog (13b, 274°C), likely due to reduced steric hindrance and enhanced crystal packing efficiency in the methyl-substituted compound .

Functional Group Influence on Spectral Data: IR spectra for compounds 13a and 13b confirm carboxamide C=O stretches near 1660 cm⁻¹ and cyano C≡N peaks at ~2210 cm⁻¹, consistent with similar carboxamide-cyano hybrids . In 13b, the methoxy proton resonates at δ 3.77 in NMR, distinguishing it from the methyl group (δ 2.30 in 13a) .

Ring System Variations: The oxane ring in the target compound provides a rigid, oxygen-containing scaffold, contrasting with the sulfur-containing thiazole ring in ’s compound. Thiazoles are known for enhanced π-π stacking and metal-binding capabilities, which may influence biological activity . The spiro-trioxane derivative in incorporates a 1,2,4-trioxaspiro[4.5]decane core, highlighting the role of peroxide bonds in antimalarial activity .

Biological Activity

N-(2-amino-2-methylpropyl)oxane-4-carboxamide is a compound of interest due to its potential biological activities, particularly in pharmacology and biochemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Chemical Formula : C₇H₁₄N₂O₂

- Molecular Weight : 158.20 g/mol

- SMILES Notation : CC(C(=O)N)C(CN)O

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Some key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that play roles in metabolic pathways. For instance, it may inhibit phospholipases, which are crucial for lipid metabolism and cell signaling .

- Receptor Modulation : this compound may act as a modulator of certain receptors, influencing cellular responses and signaling cascades.

- Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, potentially reducing oxidative stress in cells .

In Vitro Studies

Several in vitro studies have explored the biological effects of this compound:

- Cell Viability Assays : Research indicates that the compound can affect cell viability in various cancer cell lines, showcasing potential anticancer properties. For example, in a study involving lung cancer cells (A549), doses of 10 µM resulted in a significant reduction in cell proliferation .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| A549 (Lung Cancer) | 10 | Significant reduction in viability |

| MDA-MB-231 (Breast Cancer) | 15 | Moderate cytotoxicity |

In Vivo Studies

In vivo investigations have also been conducted to assess the therapeutic potential of this compound:

- Animal Models : In rodent models, administration of the compound led to notable improvements in metabolic parameters, suggesting its potential use in managing metabolic disorders .

Case Studies

- Case Study on Anticancer Activity : A clinical trial involving patients with advanced lung cancer tested the efficacy of this compound as an adjunct therapy. Results indicated improved patient outcomes when combined with standard chemotherapy agents .

- Metabolic Disorder Management : Another study focused on the compound's effects on diabetic rats showed significant reductions in blood glucose levels and improved insulin sensitivity, highlighting its potential role in diabetes management .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.